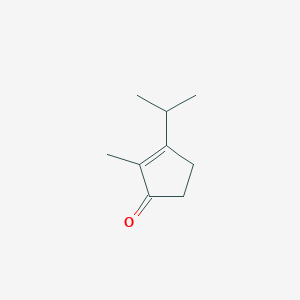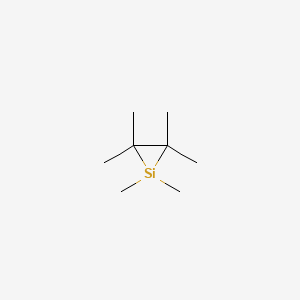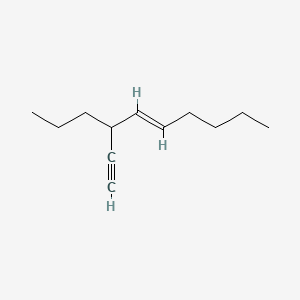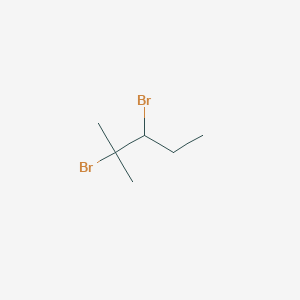
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine is a unique organosilicon compound characterized by the presence of difluoro and phenyl groups attached to a silanamine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine typically involves the reaction of phenylsilane with difluoromethyltrimethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silane derivatives with altered functional groups.
Substitution: The difluoro and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of functionalized silanes.
科学研究应用
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound may be explored for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and coatings.
作用机制
The mechanism of action of 1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine involves its interaction with specific molecular targets. The difluoro and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its action depend on the specific application and the nature of the interacting species.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide: This compound shares the trifluoromethyl group but differs in its sulfonyl structure.
N,N-Bis(trimethylsilyl)carbodiimide: Similar in having trimethylsilyl groups, but differs in its core structure.
1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide: Contains trifluoromethyl and methoxyethyl groups, differing in its overall structure.
Uniqueness
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine is unique due to its combination of difluoro and phenyl groups attached to a silanamine core. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
属性
CAS 编号 |
54882-30-3 |
|---|---|
分子式 |
C12H23F2NSi3 |
分子量 |
303.57 g/mol |
IUPAC 名称 |
[[bis(trimethylsilyl)amino]-difluorosilyl]benzene |
InChI |
InChI=1S/C12H23F2NSi3/c1-16(2,3)15(17(4,5)6)18(13,14)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI 键 |
WMEABQVSVHJHPE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Si](C1=CC=CC=C1)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)

![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
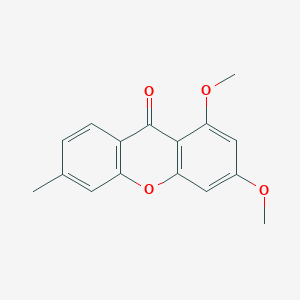

![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)

